1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

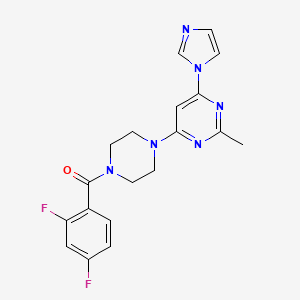

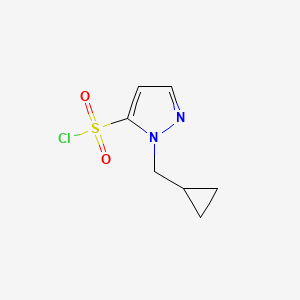

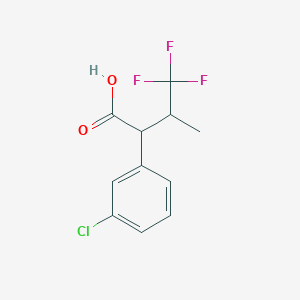

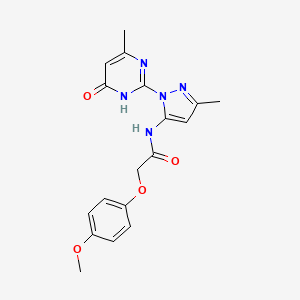

The compound “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . Attached to this pyrazole ring, there is a sulfonyl chloride group, a common functional group in organic chemistry that is often used in the synthesis of sulfonate esters . Additionally, the compound seems to have a cyclopropylmethyl group, which is derived from cyclopropane .

Molecular Structure Analysis

The molecular structure of “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” would likely be complex due to the presence of the pyrazole ring, the sulfonyl chloride group, and the cyclopropylmethyl group. Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) .

Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . The sulfonyl chloride group is highly reactive and is often used in substitution reactions to introduce a sulfonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its specific structure. For example, cyclopropylmethyl chloride has a melting point of -91°C, a boiling point of 87-89 °C, and is soluble in Chloroform and Methanol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

These compounds have been used in medicinal chemistry for the synthesis of various physiologically active compounds . For instance, they have been used in the synthesis of sulfamides that possess a broad spectrum of biological activities, including bacteriostatic, anticonvulsive, analgesic, and antiemetic properties .

Drug Precursors

Pyrazolesulfonyl chlorides, such as these compounds, are known to be precursors for a multitude of drugs . They have been used in the synthesis of antiviral agents, antiglaucoma agents, fungicides, and herbicides .

Synthesis of Heterocyclic Compounds

These compounds have been used in the synthesis of heterocyclic compounds . They have been used in the synthesis of pyrazines and pyridazines fused to 1,2,3-triazoles .

Fluorescent Probes

These compounds have been used in the development of fluorescent probes . They have been used in the synthesis of heterocycles that have applications as fluorescent probes .

Structural Units of Polymers

These compounds have been used as structural units of polymers . They have been incorporated into polymers for use in solar cells .

Synthesis of Block Copolymers

These compounds have been used in the synthesis of block copolymers . Block copolymers have numerous applications in the fields of chemistry, physics, material sciences, and biological and medical sciences .

Wirkmechanismus

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially target various proteins or enzymes in biological systems, but specific targets for this compound would need to be determined experimentally.

Mode of Action

The mode of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is likely through the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups on target molecules . The cyclopropylmethyl and pyrazole groups may also interact with targets through non-covalent interactions, potentially influencing the compound’s selectivity and potency.

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride. For example, factors such as pH and temperature could influence the compound’s reactivity and stability Additionally, the presence of other reactive molecules could potentially compete with the compound’s targets, influencing its efficacy

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)pyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDVNZDEPDIEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)

![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2393021.png)

![2,5-dimethyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-3-carboxamide](/img/structure/B2393029.png)

![N-(4-methyl-2-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2393035.png)